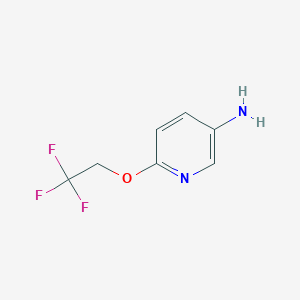

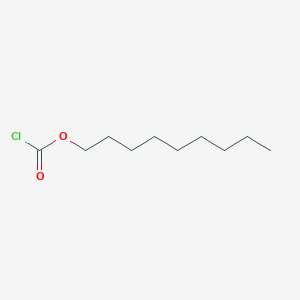

![molecular formula C10H9NO3 B1268233 Methyl 2-(benzo[D]oxazol-2-YL)acetate CAS No. 75762-23-1](/img/structure/B1268233.png)

Methyl 2-(benzo[D]oxazol-2-YL)acetate

Descripción general

Descripción

Synthesis Analysis

The synthesis of methyl 2-(benzo[d]oxazol-2-yl)acetate involves multiple steps, including cyclocondensation reactions and the use of specific reagents to achieve the desired chemical structure. For instance, the use of dimethylacetylene dicarboxylate (DMAD) in methanol at room temperature has been demonstrated to yield related compounds with high efficiency. These processes are characterized by their ability to introduce various functional groups into the molecule, enabling the synthesis of a wide range of derivatives (Sher Ali et al., 2012).

Molecular Structure Analysis

The molecular structure of methyl 2-(benzo[d]oxazol-2-yl)acetate has been elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and FT-IR spectroscopy. These methods provide detailed insights into the compound's crystal packing, hydrogen bonding interactions, and overall molecular geometry. For instance, crystallographic studies reveal monoclinic crystal packing and the presence of weak intermolecular hydrogen bonding, stabilizing the molecular structure (Muhammad Naeem Ahmed et al., 2016).

Aplicaciones Científicas De Investigación

-

Synthesis of Imidazoles

- Field : Organic Chemistry

- Application : Benzo[d]oxazol-2-yl derivatives are used in the synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols .

- Method : The formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .

- Results : This method has been used to develop a new synthetic pathway to four substituted imidazoles .

-

Biological Activities

- Field : Medicinal Chemistry

- Application : Oxazole, a moiety in benzo[d]oxazol-2-yl, has been found to have a wide spectrum of biological activities .

- Method : Various oxazole derivatives are synthesized and screened for their biological activities .

- Results : Oxazole derivatives have shown antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .

-

Antimicrobial Activity

- Field : Pharmacology

- Application : 2-substituted benzoxazoles, a group that includes benzo[d]oxazol-2-yl derivatives, have been shown to exhibit antimicrobial activity .

- Method : Benzoxazole derivatives are synthesized and tested for their antimicrobial activity .

- Results : These compounds have been found to have antimicrobial properties .

-

Synthesis of Imidazoles

- Field : Organic Chemistry

- Application : Benzo[d]oxazol-2-yl derivatives are used in the synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols .

- Method : The formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .

- Results : This method has been used to develop a new synthetic pathway to four substituted imidazoles .

-

Synthesis of Oxazolines

- Field : Organic Chemistry

- Application : Oxazoline is one of the most important five-membered heterocyclic species having one nitrogen and one oxygen in its backbone. Many oxazoline-based ring structures presently available are noticeable for their biological activities .

- Method : Various synthetic protocols of oxazolines based on the substrates involved—as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .

- Results : Oxazoline moiety displays a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers and so on .

-

Antimicrobial Activity

- Field : Pharmacology

- Application : 2-substituted benzoxazoles, a group that includes benzo[d]oxazol-2-yl derivatives, have been shown to exhibit antimicrobial activity .

- Method : Benzoxazole derivatives are synthesized and tested for their antimicrobial activity .

- Results : These compounds have been found to have antimicrobial properties .

Safety And Hazards

Direcciones Futuras

Benzoxazole derivatives, including “Methyl 2-(benzo[D]oxazol-2-YL)acetate”, have gained a lot of importance in the past few years due to their use in intermediates for the preparation of new biological materials . They have a wide spectrum of pharmacological activities, making them promising candidates for future research in medicinal chemistry .

Propiedades

IUPAC Name |

methyl 2-(1,3-benzoxazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-13-10(12)6-9-11-7-4-2-3-5-8(7)14-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHNHFXKAPDHJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90327112 | |

| Record name | Methyl 1,3-benzoxazol-2-ylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(benzo[D]oxazol-2-YL)acetate | |

CAS RN |

75762-23-1 | |

| Record name | Methyl 1,3-benzoxazol-2-ylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.